molecular formula C17H15ClFN5O B2567137 5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-52-1

5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2567137
CAS No.: 899737-52-1
M. Wt: 359.79
InChI Key: RUUNTVKDDNVEFK-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features amino, chlorobenzyl, fluorobenzyl, and carboxamide functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne

    Introduction of the Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride and 3-fluorobenzyl chloride can react with the triazole intermediate in the presence of a base such as potassium carbonate.

    Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine. The carboxamide group is typically formed by reacting the corresponding carboxylic acid with an amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its diverse functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its antimicrobial and antifungal activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl

Properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUNTVKDDNVEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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